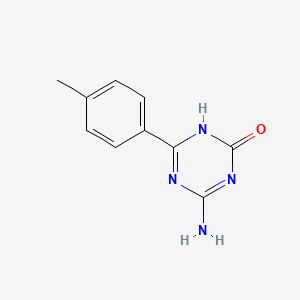

4-Amino-6-(4-methylphenyl)-1,3,5-triazin-2(5H)-one

Description

Properties

CAS No. |

43153-54-4 |

|---|---|

Molecular Formula |

C10H10N4O |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-amino-6-(4-methylphenyl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C10H10N4O/c1-6-2-4-7(5-3-6)8-12-9(11)14-10(15)13-8/h2-5H,1H3,(H3,11,12,13,14,15) |

InChI Key |

JDOWXNXTAIIAKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=O)N2)N |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis and Cyclization (Based on Patent CN102532046A)

A relevant preparation method for related triazine derivatives involves the following steps:

| Step | Description | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|---|

| 1 | Hydrazinolysis of ethyl acetate | Ethyl acetate + Hydrazine Hydrate (80%) | Formation of acethydrazide intermediate | ~98% |

| 2 | Cyclization with triphosgene | Acethydrazide + Triphosgene, heating | Formation of a cyclic triazine intermediate | High yield, improved safety replacing phosgene |

| 3 | Alkylation | Cyclic intermediate + Monochloroacetone | Alkylated triazine intermediate | Efficient reaction |

| 4 | Ring-opening and ring-expansion | Alkylated intermediate + Hydrazine Hydrate | Target 4-triazine compound | Optimized yield, reduced byproducts |

This method highlights the use of triphosgene as a safer alternative to phosgene for cyclization, improving operational safety and reducing costs. The reaction temperatures are controlled to optimize yields and minimize byproducts, enabling scale-up for industrial production.

Condensation and Cyclocondensation Routes (From Recent Research)

Another approach involves:

- Condensation of sulfanilamide derivatives with dicyanamide and ketones under acidic conditions to form biguanide intermediates,

- Cyclocondensation with ethyl cyanoacetate to form 4-amino-6-(cyanomethyl)-1,3,5-triazinyl derivatives,

- Aldol condensation with benzaldehyde derivatives (including 4-methylbenzaldehyde) under basic catalysis (e.g., triethylamine) to introduce the aromatic substituent.

This method allows structural diversification and fine-tuning of substituents on the triazine ring. The use of acidic or basic catalysts and controlled pH conditions is critical for high selectivity and yield.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazinolysis + Triphosgene Cyclization + Alkylation + Ring Expansion | Ethyl acetate, hydrazine hydrate, triphosgene, monochloroacetone | Hydrazinolysis, cyclization, alkylation, ring expansion | Safer cyclization (triphosgene vs phosgene), high yield, scalable | Multi-step, requires careful temperature control |

| Condensation + Cyclocondensation + Aldol Condensation | Sulfanilamide, dicyanamide, ketones, ethyl cyanoacetate, benzaldehydes | Condensation, cyclocondensation, aldol condensation | Structural diversity, mild conditions, good yields | Requires acidic/basic pH control, multiple purification steps |

Research Findings and Optimization Notes

Use of Triphosgene: Replacing phosgene with triphosgene in cyclization reduces hazards and equipment requirements, enabling safer and more cost-effective synthesis.

Reaction Yields: Hydrazinolysis of ethyl acetate to acethydrazide reaches yields of ~98%, indicating efficient conversion.

Temperature and Post-Treatment Optimization: Careful control of reflux temperatures and solvent removal steps improves purity and yield, while minimizing byproduct formation.

Catalyst Selection: Acidic conditions (concentrated HCl) favor biguanide formation, while basic catalysts (triethylamine) enable aldol condensation with benzaldehydes, facilitating introduction of the 4-methylphenyl group.

Spectroscopic Characterization: The final compounds are confirmed by ^1H NMR, showing characteristic signals for amino groups and aromatic protons, and by elemental analysis confirming molecular composition.

Summary Table of Key Reaction Conditions

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Hydrazinolysis | Ethyl acetate, hydrazine hydrate (80%) | Reflux for 8 hours | Use 1.2 eq ethyl acetate; azeotropic removal of water |

| Cyclization | Acethydrazide, triphosgene | Heating under controlled temp | Safer alternative to phosgene |

| Alkylation | Cyclized intermediate, monochloroacetone | Alkylation reaction | Base prepared in situ; simple post-treatment |

| Ring Expansion | Alkylated intermediate, hydrazine hydrate | Controlled temperature | One-step optimization reduces byproducts |

| Aldol Condensation (alternative) | 4-amino-6-(cyanomethyl) triazine, 4-methylbenzaldehyde, triethylamine | Room temp to mild heating | Introduces 4-methylphenyl substituent |

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(p-tolyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or p-tolyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-6-(p-tolyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-(p-tolyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular pathways and exerting its biological effects.

Comparison with Similar Compounds

Antimicrobial Activity

- Metribuzin Derivatives: Substituted triazinones with tert-butyl and methylthio groups (e.g., 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one) demonstrated moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

- Chlorinated Analog: The 2,4-dichlorophenyl derivative () may exhibit enhanced activity due to halogenated aromaticity, though specific data are unavailable.

Agrochemical Utility

- Metribuzin: A commercial herbicide targeting photosystem II in weeds. Its tert-butyl and methylthio groups contribute to soil persistence and bioavailability .

- Hydroxydeisopropylatrazine: A metabolite of atrazine, highlighting the environmental impact of triazinone degradation .

Physicochemical Properties

Notes:

- The 4-methylphenyl group in the target compound likely increases LogP compared to Metribuzin or hydroxydeisopropylatrazine, suggesting greater membrane permeability but lower aqueous solubility.

Biological Activity

4-Amino-6-(4-methylphenyl)-1,3,5-triazin-2(5H)-one, a heterocyclic compound with the molecular formula C10H10N4O, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with an amino group at position 4 and a 4-methylphenyl group at position 6. This unique substitution pattern enhances its solubility and reactivity, making it a candidate for various biological applications. Its molecular weight is approximately 202.21 g/mol.

Synthesis Methods

The synthesis of 4-Amino-6-(4-methylphenyl)-1,3,5-triazin-2(5H)-one can be achieved through several methods:

- Cyclization of precursors : This often involves reacting appropriate thioureas with chlorinated derivatives of triazine.

- Nucleophilic substitution : The amino group can participate in substitution reactions with electrophiles to form various derivatives.

Anticancer Properties

Research indicates that derivatives of 4-Amino-6-(4-methylphenyl)-1,3,5-triazin-2(5H)-one exhibit significant cytotoxic activity against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that compounds based on this structure can inhibit cell viability in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values indicating effective concentrations .

The anticancer activity is attributed to the compound's ability to induce apoptosis and cell cycle arrest. Studies have shown:

- Cell Cycle Analysis : Treatment with the compound leads to G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting a novel mechanism of action that does not rely on p53 status .

- Apoptosis Induction : Flow cytometry analysis revealed an increase in sub-G1 populations, indicative of apoptosis upon treatment with the compound .

Interaction Studies

Interaction studies have focused on the binding affinity of 4-Amino-6-(4-methylphenyl)-1,3,5-triazin-2(5H)-one with various biological targets:

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in cancer progression and metabolism.

Comparison with Similar Compounds

The biological activity of 4-Amino-6-(4-methylphenyl)-1,3,5-triazin-2(5H)-one can be compared to other structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Hydroxy-1,2,4-triazine | Hydroxy group at position 6 | Exhibits antioxidant properties |

| Lamotrigine | Dichlorophenyl substitution | Anticonvulsant used in epilepsy |

| 2-Amino-1,3-benzothiazole | Benzothiazole core | Known for antibacterial activity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cytotoxicity Against Breast Cancer : A study demonstrated that modifications on the triazine core significantly enhanced cytotoxicity against MCF-7 cells.

- Inhibition of Tumor Growth : Animal models treated with derivatives showed reduced tumor growth rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.